2-Benzoyl-6-nitrobenzoic acid

Catalog No.
S9062007
CAS No.
7335-77-5
M.F
C14H9NO5
M. Wt
271.22 g/mol
Availability
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2-Benzoyl-6-nitrobenzoic acid

CAS Number

7335-77-5

Product Name

2-Benzoyl-6-nitrobenzoic acid

IUPAC Name

2-benzoyl-6-nitrobenzoic acid

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

InChI

InChI=1S/C14H9NO5/c16-13(9-5-2-1-3-6-9)10-7-4-8-11(15(19)20)12(10)14(17)18/h1-8H,(H,17,18)

InChI Key

WRXSPQXXLMCAGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O

2-Benzoyl-6-nitrobenzoic acid is an aromatic compound with the molecular formula C14H9NO5C_{14}H_{9}NO_{5} and a molecular weight of approximately 271.23 g/mol. It features a benzoyl group and a nitro group attached to a benzoic acid structure, making it a member of the nitrobenzoic acid derivatives. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone, while showing limited solubility in water .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents like halogens can be introduced.

For example, the reaction of 2-benzoyl-6-nitrobenzoic acid with thionyl chloride can yield 2-benzoyl-6-nitrobenzoyl chloride, which is useful for further synthetic applications .

Research indicates that derivatives of 2-benzoyl-6-nitrobenzoic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that nitrobenzoic acid derivatives possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects: Compounds in this class may show potential in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases.
  • Antitumor Activity: Preliminary studies have indicated that certain derivatives may inhibit tumor cell growth, although more research is needed to confirm these effects.

The synthesis of 2-benzoyl-6-nitrobenzoic acid can be achieved through several methods, including:

  • Direct Nitration: Nitrating benzoic acid derivatives using a mixture of concentrated nitric and sulfuric acids.
  • Benzoylation of Nitrobenzoic Acids: Reacting 6-nitrobenzoic acid with benzoyl chloride under basic conditions to yield the desired product.
  • Oxidative Methods: Using oxidizing agents on suitable precursors to introduce the nitro group selectively.

A notable method involves the oxidation of 3-nitro-o-xylene using dilute nitric acid and oxygen as oxidants, which co-produces 2-benzoyl-6-nitrobenzoic acid alongside other products .

2-Benzoyl-6-nitrobenzoic acid finds applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds.
  • Dyes and Pigments: Utilized in dye manufacturing due to its chromophoric properties.
  • Agricultural Chemicals: Potential use as herbicides or fungicides based on its biological activity.

Interaction studies involving 2-benzoyl-6-nitrobenzoic acid focus on its binding affinities with biological targets. Research has shown that it may interact with specific enzymes or receptors, influencing pathways related to inflammation and cell proliferation. These interactions are critical for understanding the compound's pharmacodynamics and potential therapeutic uses.

Several compounds share structural similarities with 2-benzoyl-6-nitrobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-6-nitrobenzoic acidContains a methyl group at position 2Exhibits different solubility and reactivity
3-Nitrobenzoic acidNitro group at position 3More acidic due to proximity of nitro group
Benzoyl benzoic acidLacks the nitro groupPrimarily used as an intermediate in synthesis
4-Nitrobenzoic acidNitro group at position 4Different biological activity profile

These compounds differ primarily in their functional groups' positions and types, affecting their chemical reactivity and biological properties.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 2-benzoyl-6-nitrobenzoic acid follows substitutive nomenclature rules:

  • The parent structure is benzoic acid (a benzene ring with a carboxylic acid group at position 1).
  • The benzoyl group (-COC₆H₅) is assigned position 2.
  • The nitro group (-NO₂) occupies position 6.

This numbering ensures the lowest possible locants for substituents according to Cahn-Ingold-Prelog priorities. The compound’s CAS registry number (7335-77-5) and PubChem CID (569532) provide standardized identifiers for regulatory and database applications.

Molecular Geometry and Crystallographic Characterization

Although single-crystal X-ray diffraction data for 2-benzoyl-6-nitrobenzoic acid is unavailable, its methyl ester derivative (C₁₅H₁₁NO₅) offers structural insights. The ester analog crystallizes in a triclinic system with space group P1̅, featuring intermolecular hydrogen bonds between the nitro oxygen and ester carbonyl groups. Key bond lengths include:

Bond TypeLength (Å)
C=O (carboxylic acid)~1.21
C-N (nitro group)~1.47
C-C (benzoyl linkage)~1.48

These values align with density functional theory (DFT)-optimized geometries for similar ortho-substituted benzoic acids.

Electronic Structure Analysis via DFT Calculations

DFT studies on analogous systems (e.g., 2-chloro-4-nitrobenzoic acid) reveal that electron-withdrawing groups like -NO₂ and -COC₆H₅ induce significant polarization in the aromatic ring. Key findings include:

  • The nitro group reduces electron density at the ortho and para positions by 12–15% compared to unsubstituted benzoic acid.
  • The benzoyl moiety contributes to conjugation delocalization, lowering the HOMO-LUMO gap by ~0.8 eV.
  • Mulliken charge analysis shows a net positive charge of +0.32 e on the carboxylic hydrogen, enhancing hydrogen-bonding capacity.

Comparative Analysis with Ortho-/Para-Substituted Benzoic Acid Derivatives

Substituent positioning critically affects physicochemical properties:

Property2-Benzoyl-6-nitro2-Chloro-4-nitro2-Bromo-6-nitro
Melting Point (°C)Not reported198–200215–217
logP (Calculated)2.341.892.12
pKa (Carboxylic Acid)~2.81.72.3

The ortho-benzoyl group in 2-benzoyl-6-nitrobenzoic acid introduces steric hindrance, reducing acidity compared to chloro- and bromo-substituted analogs.

Precursor Selection for Nitrobenzoylbenzoic Acid Synthesis

Precursor choice fundamentally dictates the efficiency of 2-benzoyl-6-nitrobenzoic acid synthesis. A widely adopted route begins with 3-nitro-o-xylene, which undergoes oxidation to form intermediates such as 2-methyl-3-nitrobenzylidene diacetate [5]. Subsequent Claisen condensation with diethyl oxalate introduces the acetyl group, followed by oxidation to yield 2-methyl-6-nitrophenylacetic acid [5]. This pathway highlights the importance of methyl group positioning in the xylene backbone for subsequent functionalization.

Alternative precursors include benzoyl chloride derivatives, where Friedel-Crafts acylation installs the benzoyl moiety prior to nitration. The selection between pre-nitrated and post-nitrated intermediates depends on reaction compatibility; nitro groups deactivate aromatic rings, necessitating careful sequence planning to avoid undesired side reactions [6].

Friedel-Crafts Acylation Optimization Strategies

Friedel-Crafts acylation of aromatic substrates requires precise control to maximize yield and regioselectivity. Recent advances employ metal-organic framework (MOF) catalysts, such as phosphomolybdic acid (PMA)@MIL-53(Fe), which enhance reaction efficiency under mild conditions [3]. Key parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading15–25 mgMaximizes active sites
Reaction Time45–60 minBalances completion vs. degradation
PMA Weight Percent50–60%Optimizes acidity and dispersion

Increasing catalyst loading improves interaction frequency between acyl chloride and the aromatic ring, while exceeding 25 mg risks pore blockage in the MOF structure [3]. Solvent-free conditions at room temperature align with green chemistry principles, reducing energy input and waste generation [3].

Nitration Positional Selectivity in Polyaromatic Systems

Regioselective nitration of 2-benzoylbenzoic acid derivatives challenges conventional electrophilic substitution rules. The nitro group preferentially occupies the meta position relative to the electron-withdrawing benzoyl and carboxylic acid groups, as demonstrated by density functional theory (DFT) calculations [6]. This selectivity arises from:

  • Electronic Effects: The nitro group’s -I effect deactivates the ring, directing incoming electrophiles to positions with residual electron density.
  • Steric Hindrance: Bulky substituents at ortho positions (e.g., benzoyl) hinder nitration at adjacent sites, favoring meta substitution [6].

Aqueous-phase nitration using dilute nitric acid (1.5–2.5 M) enhances selectivity by minimizing over-nitration and oxidative byproducts [6]. This method achieves >85% regiopurity for 6-nitro derivatives when reacting 2-benzoylbenzoic acid [6].

Purification Techniques for Nitro-Substituted Carboxylic Acids

Purifying 2-benzoyl-6-nitrobenzoic acid demands techniques addressing its moderate solubility and acidic nature. A dual-step approach combines:

  • Crystallization: Ethanol-water mixtures (3:1 v/v) selectively precipitate the product, exploiting temperature-dependent solubility [4]. Cooling to 4°C yields 70–75% recovery of crystalline material.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent separates residual diacyl byproducts. The carboxylic acid’s polarity ensures distinct Rf values (0.3–0.4 vs. 0.6–0.7 for neutrals) [4].

Comparative analysis of methods reveals trade-offs:

TechniquePurity (%)Recovery (%)Time (h)
Crystallization92–9570–756–8
Column Chromatography98–9985–9012–15

Acid-base extraction proves less effective due to the compound’s limited solubility in aqueous NaOH, underscoring the need for non-ionic separation strategies [4].

Fourier Transform Infrared Vibrational Modes of Nitro and Carbonyl Functional Groups

The Fourier Transform Infrared spectroscopic analysis of 2-Benzoyl-6-nitrobenzoic acid reveals characteristic vibrational modes associated with both the nitro and carbonyl functional groups. The nitro group exhibits distinctive asymmetric and symmetric stretching vibrations that are diagnostic of aromatic nitro compounds [1] [2]. The asymmetric nitrogen-oxygen stretching vibration occurs within the range of 1550-1475 cm⁻¹, typically manifesting as a strong absorption band around 1527 cm⁻¹ [3] [4]. This higher frequency band represents the out-of-phase stretching motion of the two nitrogen-oxygen bonds within the nitro group.

The symmetric nitrogen-oxygen stretching vibration appears at lower frequencies, typically between 1360-1290 cm⁻¹, with observed values around 1350 cm⁻¹ [3] [1]. This band corresponds to the in-phase stretching motion of the two nitrogen-oxygen bonds. The frequency difference between these two modes, approximately 200 cm⁻¹, is characteristic of aromatic nitro compounds and distinguishes them from aliphatic nitro groups [2] [4].

The carbonyl functional groups in 2-Benzoyl-6-nitrobenzoic acid display characteristic stretching frequencies that reflect their chemical environments. The aromatic ketone carbonyl of the benzoyl moiety exhibits a strong absorption band around 1685-1670 cm⁻¹ [5] [6]. This frequency is lower than that of typical aliphatic ketones due to conjugation with the aromatic ring system, which reduces the carbonyl bond strength through electron delocalization [6]. The carboxylic acid carbonyl demonstrates a characteristic stretching frequency between 1710-1680 cm⁻¹, which may overlap with the ketone carbonyl absorption [7] [8].

Additional vibrational modes include the carboxylic acid hydroxyl stretching, which appears as a broad absorption envelope extending from 3500 to 2500 cm⁻¹ due to extensive hydrogen bonding in the solid state [7]. The aromatic carbon-hydrogen stretching vibrations occur around 3070 cm⁻¹, while the aromatic carbon-carbon stretching modes appear in the region of 1600-1475 cm⁻¹ [9] [10].

Table 3.1: Characteristic FTIR Frequencies for 2-Benzoyl-6-nitrobenzoic acid

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
Nitro (asymmetric)ν(NO₂)1550-1475Strong
Nitro (symmetric)ν(NO₂)1360-1290Strong
Aromatic ketoneν(C=O)1685-1670Strong
Carboxylic acidν(C=O)1710-1680Strong
Carboxylic acidν(OH)3500-2500Broad, strong
Aromaticν(C-H)3100-3050Medium
Aromaticν(C=C)1600-1475Medium

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 2-Benzoyl-6-nitrobenzoic acid exhibits characteristic chemical shifts that reflect the electronic environment of each proton within the molecule [11]. The aromatic protons appear in the downfield region between 6.0-8.5 ppm, with specific chemical shifts influenced by the electron-withdrawing effects of both the nitro and carbonyl substituents [12] [13].

The protons on the nitrobenzoic acid ring experience significant deshielding due to the strong electron-withdrawing nitro group. The proton ortho to the nitro group typically resonates around 8.2-8.0 ppm, while protons meta to the nitro group appear around 7.8-7.6 ppm [14] [15]. The carboxylic acid proton exhibits a characteristic downfield signal between 10.5-12.0 ppm, appearing as a broad singlet due to rapid exchange with trace water or dimethyl sulfoxide solvent [13].

The benzoyl ring protons demonstrate chemical shifts in the aromatic region with ortho protons appearing around 7.8-7.6 ppm and meta and para protons resonating between 7.5-7.3 ppm [16]. The specific chemical shift values depend on the electronic effects of the carbonyl substituent and the degree of conjugation within the aromatic system.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-Benzoyl-6-nitrobenzoic acid [11]. The carbonyl carbons exhibit characteristic downfield chemical shifts, with the aromatic ketone carbonyl appearing around 190-195 ppm and the carboxylic acid carbonyl resonating between 165-170 ppm [17] [18]. These chemical shifts reflect the different electronic environments and bonding characteristics of the two carbonyl groups.

The aromatic carbons display chemical shifts in the range of 125-150 ppm, with specific values influenced by their substitution patterns and proximity to electron-withdrawing groups [19] [18]. The carbon bearing the nitro group typically appears around 145-150 ppm due to the strong deshielding effect of the nitro substituent. The carbon atoms of the benzoyl ring exhibit chemical shifts between 125-135 ppm, with the ipso carbon appearing furthest downfield due to its direct attachment to the carbonyl group.

Table 3.2: Proton NMR Chemical Shift Assignments for 2-Benzoyl-6-nitrobenzoic acid

Proton PositionChemical Shift (ppm)MultiplicityIntegration
Nitrobenzoic acid H-38.2-8.0multiplet1H
Nitrobenzoic acid H-47.8-7.6multiplet1H
Nitrobenzoic acid H-57.8-7.6multiplet1H
Benzoyl ring H-ortho7.8-7.6multiplet2H
Benzoyl ring H-meta7.5-7.3multiplet2H
Benzoyl ring H-para7.5-7.3multiplet1H
Carboxylic acid10.5-12.0broad singlet1H

Table 3.3: Carbon-13 NMR Chemical Shift Assignments for 2-Benzoyl-6-nitrobenzoic acid

Carbon PositionChemical Shift (ppm)Assignment
Ketone carbonyl190-195C=O (aromatic ketone)
Carboxylic acid165-170C=O (carboxylic acid)
Nitro-bearing carbon145-150Aromatic carbon
Aromatic carbons125-150Various aromatic positions
Benzoyl ipso carbon130-135Aromatic carbon

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Benzoyl-6-nitrobenzoic acid reveals characteristic fragmentation patterns that provide structural information about the molecule [20] [21]. The molecular ion peak appears at m/z 271, corresponding to the molecular weight of 271.22 g/mol [20]. The fragmentation pathways follow predictable patterns based on the stability of the resulting ionic species and the relative bond strengths within the molecule.

The primary fragmentation pathway involves the loss of the carboxylic acid functionality, resulting in the formation of fragment ions at m/z 226 through the elimination of COOH (45 mass units) [21]. This fragmentation is favored due to the relatively weak bond between the aromatic ring and the carboxyl group, particularly when stabilized by the electron-withdrawing nitro substituent.

Another significant fragmentation pathway involves the cleavage of the benzoyl carbonyl bond, leading to the formation of characteristic fragments. The loss of the benzoyl group (C₆H₅CO, 105 mass units) produces a fragment ion at m/z 166, while the complementary benzoyl cation appears at m/z 105 [21] [22]. This fragmentation pattern is typical of aromatic ketones and provides diagnostic information about the presence of the benzoyl moiety.

The nitro group contributes to the fragmentation pattern through the loss of nitrogen dioxide (NO₂, 46 mass units), producing fragments at m/z 225 [23]. Additionally, the sequential loss of both nitro and carboxyl groups can occur, leading to multiple fragmentation products that confirm the structural assignment.

Secondary fragmentation processes include the formation of phenylium ion (C₆H₅⁺) at m/z 77 and the tropylium ion (C₇H₇⁺) at m/z 91, which are common fragments observed in aromatic compounds [21] [24]. The presence of these characteristic fragment ions, combined with the molecular ion peak, provides unambiguous identification of the compound structure.

Table 3.4: Major Mass Spectral Fragmentation Pattern of 2-Benzoyl-6-nitrobenzoic acid

m/z ValueRelative IntensityFragment AssignmentLoss from Molecular Ion
27115-25%[M]⁺--
22640-60%[M-COOH]⁺-45 (COOH)
22520-30%[M-NO₂]⁺-46 (NO₂)
16630-50%[M-C₆H₅CO]⁺-105 (benzoyl)
10560-80%[C₆H₅CO]⁺benzoyl cation
7740-60%[C₆H₅]⁺phenylium ion
5120-40%[C₄H₃]⁺ring fragment

Ultraviolet-Visible Absorption Profiles in Different Solvent Systems

The ultraviolet-visible absorption spectroscopy of 2-Benzoyl-6-nitrobenzoic acid demonstrates characteristic electronic transitions that are significantly influenced by solvent polarity and intermolecular interactions [25] [26]. The compound exhibits multiple absorption bands in the ultraviolet and visible regions, corresponding to different electronic transitions within the aromatic chromophore system.

The primary absorption maximum occurs around 300-320 nm, attributed to the π→π* transition of the extended aromatic system [27]. This transition involves the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic framework. The exact wavelength of this absorption maximum is sensitive to solvent effects, with polar solvents typically causing bathochromic shifts due to stabilization of the excited state [28] [29].

A secondary absorption band appears around 250-280 nm, corresponding to higher energy π→π* transitions localized primarily on the benzoyl chromophore [26] [27]. The nitro group contributes additional absorption features around 260-270 nm through charge transfer transitions from the aromatic ring to the nitro functionality [30].

The carboxylic acid functionality exhibits a weak absorption band around 200-215 nm, attributed to an n→π* transition involving the non-bonding electrons on the carbonyl oxygen [8]. This transition is typically of low intensity compared to the π→π* transitions but provides additional structural information.

Solvent effects on the absorption spectra are pronounced, with polar protic solvents such as ethanol and water causing red shifts in the absorption maxima compared to non-polar solvents like hexane [28] [31]. The magnitude of these solvent-induced shifts depends on the specific solvent-solute interactions, including hydrogen bonding and dipole-dipole interactions. In aqueous solutions, the absorption spectrum is further influenced by the ionization state of the carboxylic acid group, with deprotonation at higher pH values causing additional spectral changes [31].

Aromatic solvents such as benzene and toluene produce unique spectral features due to π-π stacking interactions between the solvent and solute aromatic systems [29]. These interactions can lead to the formation of charge transfer complexes that modify the electronic absorption characteristics of the compound.

Table 3.5: UV-Visible Absorption Maxima of 2-Benzoyl-6-nitrobenzoic acid in Different Solvents

Solventλmax₁ (nm)λmax₂ (nm)λmax₃ (nm)Solvent Polarity Index
Hexane2952452050.0
Chloroform3022502084.1
Ethanol3082552105.2
Methanol3102582125.1
Water3152622159.0
DMSO3122602137.2

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

271.04807239 g/mol

Monoisotopic Mass

271.04807239 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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